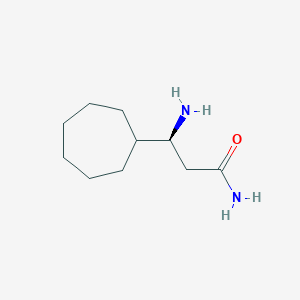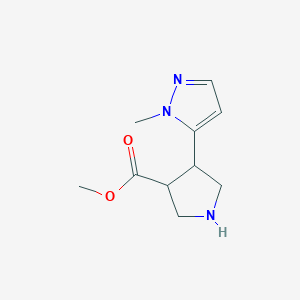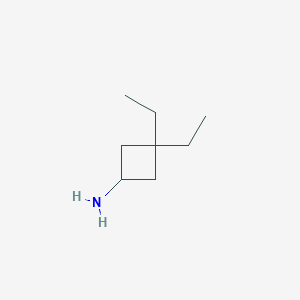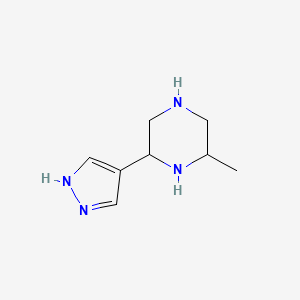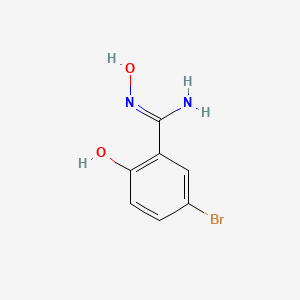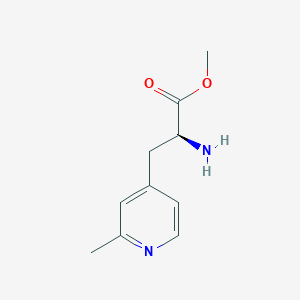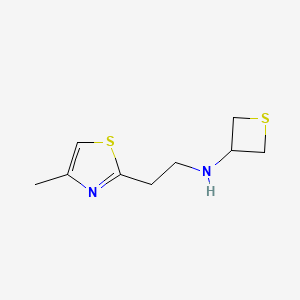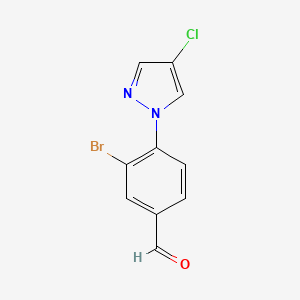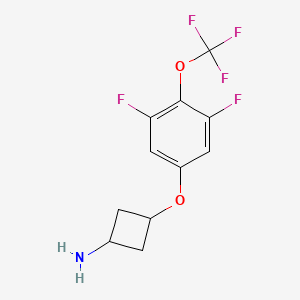
Lithium triisopropoxy(2-methylthiazol-4-yl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium triisopropoxy(2-methylthiazol-4-yl)borate is an organoboron compound that has garnered interest in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a lithium ion, triisopropoxy groups, and a 2-methylthiazol-4-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium triisopropoxy(2-methylthiazol-4-yl)borate typically involves the reaction of triisopropoxyborane with 2-methylthiazole in the presence of a lithium base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
While the compound is mainly synthesized on a laboratory scale, industrial production methods would likely involve similar reaction conditions but on a larger scale. This would include the use of larger reactors, more efficient mixing, and potentially continuous flow processes to enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
Lithium triisopropoxy(2-methylthiazol-4-yl)borate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the triisopropoxy groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coordination Reactions: The lithium ion can coordinate with other ligands, forming complexes that can be used in catalysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reducing Agents: Reducing agents like lithium aluminum hydride can be used to reduce the thiazole ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted borates, while oxidation and reduction reactions can lead to different thiazole derivatives.
科学的研究の応用
Lithium triisopropoxy(2-methylthiazol-4-yl)borate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of boron-containing compounds.
Materials Science: The compound is explored for its potential use in the development of new materials, including polymers and nanomaterials.
Catalysis: Due to its ability to form stable complexes with various ligands, it is investigated as a catalyst in organic reactions.
Biological Studies:
作用機序
The mechanism by which lithium triisopropoxy(2-methylthiazol-4-yl)borate exerts its effects involves several molecular interactions:
Coordination with Ligands: The lithium ion can coordinate with various ligands, stabilizing reactive intermediates in catalytic cycles.
Electronic Effects: The triisopropoxy groups and the thiazole ring can influence the electronic properties of the compound, affecting its reactivity and stability.
Pathways Involved: The compound can participate in various reaction pathways, including nucleophilic substitution and redox reactions, depending on the specific conditions and reagents used.
類似化合物との比較
Similar Compounds
- Lithium triisopropoxy(thiazol-2-yl)borate
- Lithium triisopropoxy(5-methylthiazol-2-yl)borate
- Lithium (2-pyridinyl)triisopropoxyborate
Uniqueness
Lithium triisopropoxy(2-methylthiazol-4-yl)borate is unique due to the specific positioning of the methyl group on the thiazole ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical behaviors and applications.
特性
分子式 |
C13H25BLiNO3S |
|---|---|
分子量 |
293.2 g/mol |
IUPAC名 |
lithium;(2-methyl-1,3-thiazol-4-yl)-tri(propan-2-yloxy)boranuide |
InChI |
InChI=1S/C13H25BNO3S.Li/c1-9(2)16-14(17-10(3)4,18-11(5)6)13-8-19-12(7)15-13;/h8-11H,1-7H3;/q-1;+1 |
InChIキー |
RMTLVSRSIJVLOV-UHFFFAOYSA-N |
正規SMILES |
[Li+].[B-](C1=CSC(=N1)C)(OC(C)C)(OC(C)C)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 7-bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B13325560.png)

